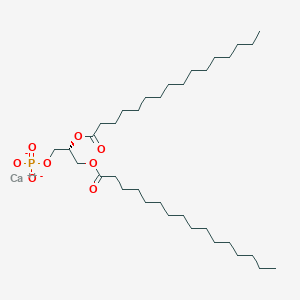
Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate
Übersicht
Beschreibung
Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate is a chemical compound that is part of the calcium phosphate family. This family of materials and minerals primarily contains calcium ions (Ca2+) along with orthophosphates (PO43−) or metaphosphates (PO3−) and sometimes hydrogen or hydroxide ions . It is also known as 1-hexadecanoyl-sn-glycero-3-phosphocholine .
Synthesis Analysis
The synthesis of calcium phosphate compounds often involves an acid-base reaction in water between an acidic calcium phosphate and a basic calcium phosphate . Various calcium and phosphate precursor reagents dissolved in different liquid mediums have been used to form coatings .Molecular Structure Analysis
The molecular structure of calcium phosphate compounds is complex and varies based on the specific type of calcium phosphate. For example, hydroxyapatite, a naturally occurring form of calcium phosphate, has the formula Ca5(PO4)3(OH) .Chemical Reactions Analysis
The chemical reactions involved in the formation of calcium phosphate compounds are typically acid-base reactions. For instance, the reaction of calcium carbonate (CaCO3) and brushite (CaHPO4·2H2O) can synthesize hydroxyapatite using plasma spray .Physical And Chemical Properties Analysis
Calcium phosphate compounds are usually white or colorless and are found in different forms, including hydroxyapatite, tricalcium phosphate, and dicalcium phosphate . They are non-toxic, stable, and find frequent application in the food, ceramics, and medical industries .Wissenschaftliche Forschungsanwendungen
Bone Implant Applications
Calcium phosphate coatings are used in bone implants to create a strong bond between the implant and the surrounding bone tissue . These coatings provide a fast response after implantation and increase the lifespan of the implant in the body environment . The calcium-to-phosphorus atomic ratio (Ca/P) and the solubility (Ks) of these compounds define their behavior in a physiological environment .
Bone Regeneration
Calcium phosphate has been widely used in bone regeneration applications because it shows osteoconductive and in some cases osteoinductive features . The release of calcium and phosphorus ions regulates the activation of osteoblasts and osteoclasts to facilitate bone regeneration .
Coating, Cement, and Scaffold
Calcium phosphate has been used for bone regeneration in various forms such as coating, cement, and scaffold based on its unique bioactive properties and bone regeneration effectiveness . Several studies have been actively carried out to improve the efficacy of calcium phosphate in combination with various healing agents .
Drug Delivery
The synthesis and fabrication of calcium phosphate enhance its physical and chemical properties, making it potential in various bioengineering fields such as drug delivery . The controlled release of drugs can be achieved by encapsulating them in calcium phosphate materials .
Gene Silencing
Calcium phosphate can be used in gene silencing applications. The compound can be used to deliver small interfering RNA (siRNA) or other genetic materials into cells .
Electrical Applications
Calcium phosphate’s unique properties make it suitable for use in electrical applications . For example, it can be used in the fabrication of bioactive coatings for electrodes .
Environmental Applications
Calcium phosphate can also be used in environmental applications . For instance, it can be used in the treatment of wastewater to remove heavy metals .
Bioactive Materials
Calcium phosphate is used in the creation of bioactive materials . These materials can interact with biological systems and cause changes in their behavior .
Wirkmechanismus
Target of Action
Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate, also known as 1,2-Dipalmitoyl-sn-glycero-3-phosphate calcium salt, primarily targets the phosphate levels in the body . It is used as a phosphate binder in patients with end-stage renal disease (ESRD) to prevent elevated phosphate levels and resulting ectopic calcification and secondary hyperparathyroidism .
Mode of Action
The compound interacts with its targets by binding to phosphate in the gastrointestinal tract, thereby reducing the absorption of phosphate from the diet . This interaction leads to a decrease in serum phosphate levels . The action of this compound on the renal tubules is mediated via a specific PTH receptor, PTH1R, that uses adenosine 3′,5′-cyclic monophosphate, or cyclic AMP (cAMP) as a second messenger .
Biochemical Pathways
The compound affects the calcium and phosphate homeostasis pathways . By binding to phosphate in the gastrointestinal tract, it reduces the absorption of phosphate, thereby affecting the balance of calcium and phosphate in the body . This can lead to changes in the downstream effects of these pathways, including the regulation of bone health and cellular function .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are primarily related to its function as a phosphate binder. This results in a decrease in serum phosphate levels and an increase in fecal phosphate excretion .
Result of Action
The primary result of the compound’s action is a decrease in serum phosphate levels in patients with ESRD . This can help prevent complications associated with high phosphate levels, such as ectopic calcification and secondary hyperparathyroidism . Additionally, it can contribute to the maintenance of bone health by regulating the balance of calcium and phosphate in the body .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the compound’s ability to bind phosphate . Additionally, the presence of other dietary components can influence the absorption of phosphate and the efficacy of the compound . The compound has been shown to have impressive anti-collapse ability in a dynamic aqueous environment, suggesting its potential applicability in both open and minimally invasive clinical practice .
Zukünftige Richtungen
Calcium phosphate nanoparticles have shown promise in various bioengineering fields such as drug delivery, bone regeneration, gene silencing, and electrical as well as environmental applications . Their excellent bioactivity and biocompatibility make them ideal for various medical and dental applications .
Eigenschaften
IUPAC Name |
calcium;[(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H69O8P.Ca/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(36)41-31-33(32-42-44(38,39)40)43-35(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33H,3-32H2,1-2H3,(H2,38,39,40);/q;+2/p-2/t33-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICVBQGRHKLMHG-MGDILKBHSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCCCCCCCCCC.[Ca+2] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H67CaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746886 | |
| Record name | Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71640-91-0 | |
| Record name | Calcium (2R)-2,3-bis(hexadecanoyloxy)propyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2-Methoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3151528.png)
![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)






![2-Amino-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B3151586.png)

